molecular formula C17H12O3 B4846568 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione

3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione

Cat. No. B4846568
M. Wt: 264.27 g/mol
InChI Key: AIAQGVSFLKODTQ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione, also known as MBI, is a synthetic compound that belongs to the family of indene-1,2-dione derivatives. MBI has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. In

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione is complex and depends on the specific application. In general, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione exerts its biological activity by interacting with specific molecular targets, such as enzymes, receptors, and ion channels. For example, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the level of acetylcholine, which is a neurotransmitter that is essential for cognitive function. In addition, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione are diverse and depend on the specific application. In general, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. For example, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been shown to protect neurons from oxidative stress and inflammation, which are common pathological features of neurodegenerative diseases. In addition, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione in lab experiments include its high purity, stability, and versatility. 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione can be easily synthesized in large quantities and can be modified to suit specific research needs. In addition, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has a fluorescent property, which makes it useful for imaging studies. However, there are also limitations to the use of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione. For example, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has a relatively short half-life and can be rapidly metabolized in vivo. In addition, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are many future directions for the research and development of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione. Some potential areas of interest include:
1. Developing new synthetic methods for 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione that are more efficient and environmentally friendly.
2. Investigating the potential applications of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione in drug discovery, particularly for the treatment of neurodegenerative diseases.
3. Studying the mechanism of action of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione in more detail, particularly at the molecular level.
4. Developing new derivatives of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione that have improved pharmacological properties, such as longer half-life and lower toxicity.
5. Exploring the potential applications of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione in other scientific fields, such as materials science and environmental science.
In conclusion, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione have been discussed in this paper. Further research is needed to fully understand the potential of 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione and to develop new applications for this promising compound.

Scientific Research Applications

3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been widely used as a research tool in various scientific fields, including chemistry, biology, and medicine. In chemistry, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions. In biology, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been studied for its potential applications in cancer therapy, neuroprotection, and anti-inflammatory activities. In medicine, 3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione has been investigated for its potential use as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

(3Z)-3-[(3-methoxyphenyl)methylidene]indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-20-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(18)17(15)19/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAQGVSFLKODTQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione
Reactant of Route 2
3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione
Reactant of Route 3
3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione
Reactant of Route 4
3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione
Reactant of Route 5
3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione
Reactant of Route 6
3-(3-methoxybenzylidene)-1H-indene-1,2(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.